

Commercial Suppliers and Technical Guide for 7-Benzyloxy-4-trifluoromethylcoumarin

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Compound of Interest

Compound Name: 7-Benzyloxy-4-trifluoromethylcoumarin

Cat. No.: B184656

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Abstract

7-Benzyloxy-4-trifluoromethylcoumarin (7-BFC) is a fluorogenic substrate extensively utilized in drug metabolism and pharmacokinetic studies to characterize the activity of cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP1A2.^{[1][2][3][4]} Its utility lies in its conversion to the highly fluorescent product 7-hydroxy-4-trifluoromethylcoumarin (HFC), providing a sensitive and high-throughput method for assessing enzyme activity and inhibition. ^[1] This technical guide provides a comprehensive overview of commercial suppliers of 7-BFC, detailed experimental protocols for its use in CYP450 activity assays, and a logical workflow for screening potential drug candidates as enzyme inhibitors.

Commercial Availability

A variety of chemical suppliers offer **7-Benzyloxy-4-trifluoromethylcoumarin**, catering to the needs of research laboratories and pharmaceutical companies. The following table summarizes key information from several prominent suppliers to facilitate procurement.

Supplier	Product Number	Purity	Format	Storage Temperature
Sigma-Aldrich	B5057	≥99% (HPLC)[5]	Solid[5]	-20°C[5]
Cayman Chemical	35721	≥95%	Solid	-20°C
AdipoGen Life Sciences	CDX-B0299	Not specified	White to off-white powder[6]	-20°C[6]
MedchemExpress	HY-112368	Not specified	Solid	-20°C (1 month), -80°C (6 months) [2]
Ambeed	ABE23793	Not specified	Not specified	Not specified

Note: Pricing information is subject to change and is best obtained directly from the supplier's website. Purity and format information may vary by batch.

Physicochemical and Spectroscopic Properties

- Chemical Formula: $C_{17}H_{11}F_3O_3$
- Molecular Weight: 320.26 g/mol [5]
- CAS Number: 220001-53-6
- Appearance: White to off-white solid.[6]
- Solubility: Soluble in DMSO and DMF.[1][6]
- Metabolite (HFC) Fluorescence:
 - Excitation Wavelength (λ_{ex}): ~410 nm[1]
 - Emission Wavelength (λ_{em}): ~510-530 nm[1][6]

Experimental Protocols: Cytochrome P450

Inhibition Assay

The following protocol provides a detailed methodology for a high-throughput fluorescence-based assay to determine the inhibitory potential of a test compound on CYP3A4 activity using 7-BFC as a substrate. This protocol is adapted from established methods.^[7]

Materials and Reagents

- 7-Benzoyloxy-4-trifluoromethylcoumarin (7-BFC)
- Human liver microsomes (HLMs) or recombinant human CYP3A4 enzyme
- NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Potassium phosphate buffer (100 mM, pH 7.4)
- Test compound (potential inhibitor)
- Positive control inhibitor (e.g., ketoconazole)
- 96-well black microplates
- Fluorescence microplate reader

Preparation of Solutions

- 7-BFC Stock Solution (4 mM): Dissolve 2.56 mg of 7-BFC in 2 ml of methanol.^[7]
- Test Compound/Inhibitor Stock Solutions: Prepare a series of concentrations of the test compound and the positive control inhibitor (e.g., ketoconazole) in an appropriate solvent (e.g., DMSO).
- 2x Enzyme-Substrate Mix: In 100 mM potassium phosphate buffer (pH 7.4), prepare a solution containing the desired final concentration of human liver microsomes or recombinant CYP3A4 and 40 μ M 7-BFC. Keep this mixture on ice.^[7]

- NADPH Generating System: Prepare according to the manufacturer's instructions.

Assay Procedure

- Dispense Buffer: Add 60 μ l of 100 mM potassium phosphate buffer to columns 2-12 of a 96-well microplate.^[7]
- Prepare Serial Dilutions of Inhibitor:
 - To the wells in column 1, add 118 μ l of 100 mM potassium phosphate buffer and 2 μ l of the highest concentration of the test compound or positive control inhibitor stock solution.^[7]
 - Perform a serial dilution by transferring 60 μ l from column 1 to column 2, mixing, then transferring 60 μ l from column 2 to column 3, and so on, up to column 10. Discard the final 60 μ l from column 10.^[7]
- Add Enzyme-Substrate Mix: Dispense 100 μ l of the 2x enzyme-substrate mix into all wells (columns 1-12).^[7] Column 11 can serve as a no-inhibitor control, and column 12 as a background control (no NADPH).
- Pre-incubation: Incubate the plate at 37°C for 5 minutes.^[7]
- Initiate Reaction: Add 40 μ l of the NADPH generating system to each well to start the enzymatic reaction.^[7]
- Incubation: Incubate the plate at 37°C for 20 minutes.^[7]
- Stop Reaction and Read Fluorescence: The reaction can be stopped by adding a suitable solvent like acetonitrile. Measure the fluorescence intensity of the product, 7-hydroxy-4-trifluoromethylcoumarin (HFC), using a microplate reader with excitation at ~410 nm and emission at ~530 nm.

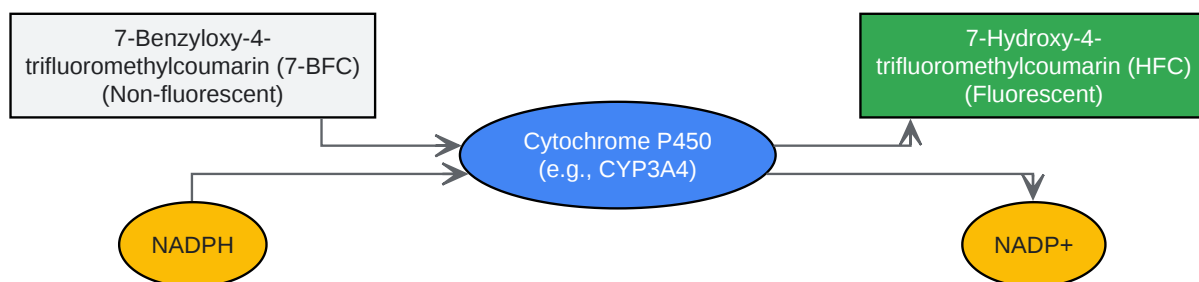
Data Analysis

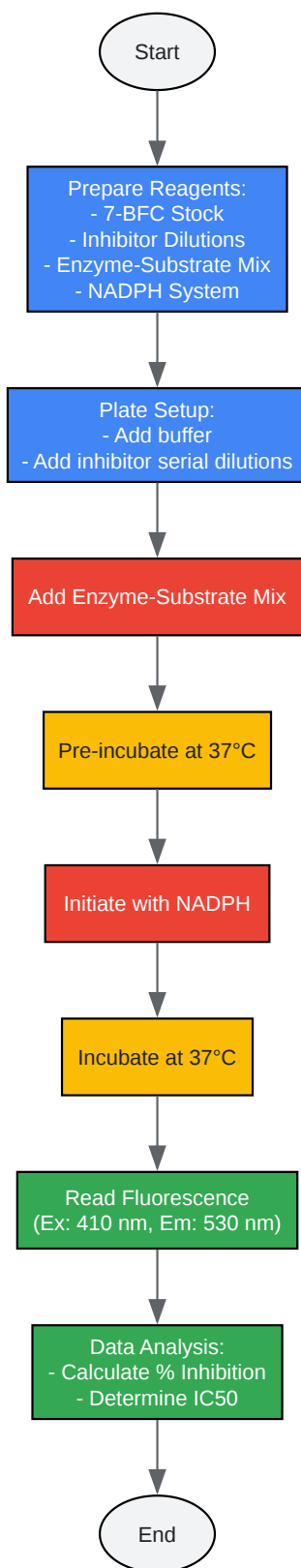
- Subtract the background fluorescence (from wells without NADPH) from all other readings.

- Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration.
- Determine the IC_{50} value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the enzymatic reaction and a typical experimental workflow for a CYP450 inhibition assay.





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